N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide
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Overview
Description
3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(4-ETHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzotriazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(4-ETHOXYBENZOYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorophenylamine.
Formation of Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced by reacting the intermediate with 4-ethoxybenzoyl chloride in the presence of a base.
Formation of Thiourea Group: The final step involves the reaction of the intermediate with thiourea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(4-ETHOXYBENZOYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(4-ETHOXYBENZOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: Used in the development of advanced materials with specific properties such as UV stabilization and corrosion resistance.
Industrial Chemistry: Employed as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(4-ETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole cores but different substituents.
Thiourea Derivatives: Compounds with similar thiourea groups but different aromatic substituents.
Uniqueness
3-[2-(4-CHLOROPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(4-ETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18ClN5O2S |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H18ClN5O2S/c1-2-30-18-10-3-14(4-11-18)21(29)25-22(31)24-16-7-12-19-20(13-16)27-28(26-19)17-8-5-15(23)6-9-17/h3-13H,2H2,1H3,(H2,24,25,29,31) |
InChI Key |
JPFGPIDKJMXZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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